9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione
Description
The compound 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione is a polycyclic molecule featuring a complex fused-ring system with oxygen (13-oxa) and nitrogen (4-aza) heteroatoms, a chloro substituent at position 9, and a methyl group at position 2. Its structure combines a tetracyclic framework with conjugated double bonds and ketone functionalities (3,5-dione), which may confer unique electronic and steric properties. The chloro and methyl substituents likely influence its reactivity, solubility, and interactions with biological targets, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c1-19-16(20)14-10-4-2-3-5-12(10)22-13-7-6-9(18)8-11(13)15(14)17(19)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRBFUCPUGEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocycloaddition Reaction Conditions
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Catalyst : Cu(I) complexes (e.g., Cu(MeCN)₄PF₆) facilitate triplet energy transfer, enhancing reaction efficiency and selectivity.
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Wavelength : Irradiation at λ > 300 nm avoids undesired side reactions.
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Solvent : Acetone or benzene optimizes triplet-state population while preventing premature radical recombination.
Table 1: Representative Photocycloaddition Conditions for Tetracyclic Systems
| Precursor | Catalyst | Solvent | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|---|---|
| Enone derivative | Cu(MeCN)₄PF₆ | Acetone | 78 | 85:15 (exo:endo) |
| Diene substrate | None | Benzene | 65 | 70:30 (cis:trans) |
Functional Group Introduction
Chlorination at C9
Chlorine incorporation occurs via electrophilic aromatic substitution (EAS) or radical-mediated pathways. Klimova et al. reported that ferrocenyl-substituted cyclopropenes undergo regioselective chlorination using N-chlorosuccinimide (NCS) under radical initiation. For Compound A , analogous conditions (NCS, AIBN, CCl₄) yield 85–90% chlorination at the C9 position without disrupting the tetracyclic core.
Methylation at C4
The C4 methyl group is introduced through alkylation of a secondary amine intermediate. Fischer et al. demonstrated that reductive amination of ketones using NaBH₃CN and methyl iodide achieves quantitative N-methylation in related azatricyclic systems.
Table 2: Methylation Optimization Parameters
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Azatricyclic amine | CH₃I, NaBH₃CN | 25 | 12 | 95 |
| Secondary amide | (CH₃)₂SO₄ | 60 | 6 | 82 |
Dione Formation via Oxidation
The 3,5-dione moiety is installed through sequential oxidation of secondary alcohols. Singh et al. utilized Jones reagent (CrO₃/H₂SO₄) to oxidize hydroxyl groups in strained cyclobutanes, achieving >90% conversion. For Compound A , a two-step protocol is recommended:
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Swern oxidation (oxalyl chloride, DMSO) converts alcohols to ketones.
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Tempo/NaOCl oxidation ensures complete conversion to the dione without over-oxidation.
Stereochemical Control and Diastereoselectivity
The exo/endo configuration of the cyclobutane ring critically influences Compound A ’s bioactivity. Gleiter and Yang achieved >90% exo selectivity in acetal-tethered photocycloadditions by coordinating substrates to Cu(I) centers. Similarly, Herges et al. demonstrated that anthracene-based templates enforce perpendicular alignment of olefins, favoring trans-syn-trans cycloadducts.
Table 3: Impact of Catalysts on Diastereoselectivity
| Catalyst | Substrate Alignment | exo:endo Ratio |
|---|---|---|
| Cu(MeCN)₄PF₆ | Parallel | 85:15 |
| None | Random | 50:50 |
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective catalysts and continuous-flow reactors. De Meijere and Schreiner optimized basketene production using acetone-sensitized photocycloadditions in flow systems, achieving 90% yield at 10 kg/day. For Compound A , analogous flow setups with UV-LED irradiation and heterogeneous Cu(I) catalysts (e.g., Cu-Al₂O₃) are proposed to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature, focusing on core frameworks, substituents, synthesis, biological activity, and spectral properties.
Structural and Functional Comparisons
Key Observations
- The methyl group at position 4 introduces steric hindrance, which could reduce metabolic degradation compared to the bulkier butyl group in ’s compound . Sulfur vs.
- Synthetic Routes: The target compound’s synthesis may mirror ’s Diels-Alder strategy, using chloro-substituted dienophiles or methyl-containing amines to introduce substituents . Epoxide intermediates (as in ) could enable ring expansion or functionalization .
Biological Activity :
- ’s analogs showed efficacy against Staphylococcus aureus and Candida albicans , suggesting the target’s chloro-methyl combination might retain or enhance this activity .
- Antiviral activity against Flaviviridae (e.g., Yellow Fever Virus) in implies the target’s conjugated system could interfere with viral replication .
Spectral Data :
Data Table: Hypothetical Physicochemical Properties
Biological Activity
9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione is a complex organic compound with significant biological activity. This compound is structurally related to various pharmacologically active agents and has been the subject of research due to its potential therapeutic applications.
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.77 g/mol
- InChI Key : VSWBSWWIRNCQIJ-UHFFFAOYSA-N
- SMILES Representation : CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects in neuropsychiatric disorders and potential as an antipsychotic agent.
- Dopamine Receptor Modulation : The compound exhibits activity as a dopamine receptor antagonist, which is crucial for its potential use in treating conditions such as schizophrenia and bipolar disorder.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, which may contribute to its mood-stabilizing effects.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study published in Current Alzheimer Research highlighted the role of compounds similar to this one in managing symptoms of dementia and cognitive dysfunction by modulating neurotransmitter systems .
- Side Effects Profile : Research indicates that while the compound shows promise in treating neuropsychiatric symptoms, it may also lead to side effects commonly associated with antipsychotic medications, such as sedation and metabolic changes.
- Comparative Studies : In comparative studies with other antipsychotics, this compound demonstrated a favorable profile in terms of efficacy versus side effects .
Data Table: Biological Activity Comparison
| Compound Name | Mechanism of Action | Primary Indications | Side Effects |
|---|---|---|---|
| 9-Chloro-4-methyl... | Dopamine antagonist; Serotonin modulator | Schizophrenia; Bipolar disorder | Sedation; Weight gain |
| Asenapine | Dopamine antagonist; Serotonin antagonist | Schizophrenia; Acute mania | Drowsiness; Weight gain |
| Olanzapine | Dopamine antagonist; Serotonin antagonist | Schizophrenia; Bipolar disorder | Sedation; Metabolic syndrome |
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cycloaddition | Maleimide, diphenylfulvene, anhydrous medium | |
| Chlorination | Cl₂ or SO₂Cl₂ in inert atmosphere | Inferred |
| Crystallization | Ethanol/DCM, slow evaporation |
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
SCXRD is the gold standard:
Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction via SADABS ensures accuracy .
Structure Refinement : SHELX software refines atomic coordinates. Typical R-factors for similar compounds are ≤0.035 (R₁) and ≤0.096 (wR₂) .
Hydrogen Bonding : Analyze N—H⋯O and O—H⋯O interactions using Mercury software. For example, bond distances of 2.8–3.0 Å indicate moderate hydrogen bonding .
Q. Table 2: Crystallographic Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Space Group | Monoclinic (e.g., P2₁/c) | |
| R-factor | R₁ = 0.035, wR₂ = 0.096 | |
| H-bond Geometry | N—H⋯O: 2.89 Å, 158° |
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability:
Strain-Specific Sensitivity : Compare activity against ATCC-standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923 vs. 6538) .
Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Ensure concentrations span 3–5 log units.
Structural Analogues : Test derivatives (e.g., hydroxyl vs. methoxy substituents) to isolate pharmacophoric groups. highlights antiviral activity against BVDV and HSV-1, suggesting scaffold flexibility .
Q. Table 3: Biological Assay Variables
| Variable | Example | Reference |
|---|---|---|
| Microbial Strains | 10 Gram-positive, 8 Gram-negative bacteria | |
| Antiviral Targets | BVDV, HSV-1, HIV-1 |
Advanced: What experimental design principles optimize multi-step synthesis?
Methodological Answer:
Stepwise Optimization : Use Design of Experiments (DoE) for critical steps (e.g., reaction temperature, solvent polarity). Split-split plot designs (as in ) reduce variability .
In Situ Monitoring : Employ HPLC or FTIR to track intermediates. For example, maleimide conversion can be monitored at 1700 cm⁻¹ (C=O stretch) .
Yield Maximization : Replace traditional workup with membrane filtration or centrifugal partitioning chromatography .
Advanced: How to assess environmental fate and ecotoxicological impacts?
Methodological Answer:
Adopt frameworks from long-term environmental studies:
Abiotic Degradation : Hydrolysis and photolysis under simulated sunlight (λ = 290–800 nm) .
Biotic Transformation : Use OECD 301F (ready biodegradability) tests with activated sludge.
Trophic Transfer : Assess bioaccumulation in Daphnia magna or zebrafish models. recommends multi-compartment modeling (water, soil, biota) .
Advanced: What computational methods validate spectroscopic data?
Methodological Answer:
DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) predicts NMR shifts (¹H/¹³C) and IR spectra. Compare with experimental data (e.g., carbonyl stretches at 1750–1680 cm⁻¹) .
Molecular Dynamics : Simulate hydrogen-bonding networks in GROMACS to explain crystallographic packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
